molecular formula C10H14O2 B3156716 2-(2,3-dimethylphenoxy)ethan-1-ol CAS No. 83414-61-3

2-(2,3-dimethylphenoxy)ethan-1-ol

Cat. No.: B3156716
CAS No.: 83414-61-3
M. Wt: 166.22 g/mol
InChI Key: KHEOFMOZOGKLAU-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)ethan-1-ol is a chemical compound with the CAS Registry Number 83414-61-3 . It is supplied for laboratory research use only. The molecular formula of this compound is C 10 H 14 O 2 , and it has a molecular weight of 166.22 g/mol . This compound should be stored at cool temperatures between 2-8°C to maintain stability . Please note that the specific research applications, mechanism of action, and detailed value for this compound are not fully detailed in the available literature. Researchers are encouraged to consult specific scientific literature for potential applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dimethylphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEOFMOZOGKLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,3 Dimethylphenoxy Ethan 1 Ol and Its Structural Analogs

Established Retrosynthetic Strategies for Aryloxyethanols

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. fiveable.meyoutube.comamazonaws.comyoutube.com For aryloxyethanols like 2-(2,3-dimethylphenoxy)ethan-1-ol, the primary disconnection strategy targets the ether linkage.

The most common retrosynthetic disconnection is at the C-O bond of the ether, which points to a phenol (B47542) and a two-carbon electrophile as the key synthons. This approach is the foundation of the widely used Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.org In this strategy, the aryloxy anion (generated from the corresponding phenol) acts as a nucleophile, attacking an electrophilic two-carbon synthon.

Another viable, though less common, retrosynthetic approach involves disconnection at the aryl C-O bond. However, this is generally less favored due to the higher energy required for nucleophilic aromatic substitution on an unactivated aromatic ring. amazonaws.com

Contemporary Approaches for the Synthesis of this compound

Modern synthetic efforts build upon these established retrosynthetic strategies, focusing on optimizing reaction conditions and exploring more sustainable methods.

Conventional Organic Synthesis Routes and Optimization Studies

The Williamson ether synthesis remains the most prevalent method for preparing this compound. byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.org This S\textsubscript{N}2 reaction typically involves the reaction of 2,3-dimethylphenol (B72121) with a suitable two-carbon electrophile. wikipedia.org

The general reaction is as follows: 2,3-dimethylphenol is first deprotonated with a base to form the corresponding phenoxide anion. This nucleophile then attacks an electrophilic two-carbon reagent, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

Key reaction parameters that are often optimized include the choice of base, solvent, temperature, and the nature of the leaving group on the two-carbon component. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to ensure complete deprotonation of the phenol. byjus.comlibretexts.org Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the S\textsubscript{N}2 reaction. byjus.com

Parameter Typical Conditions Purpose
Base NaH, K2CO3, NaOHDeprotonation of the phenol
Solvent DMF, Acetonitrile, THFTo dissolve reactants and facilitate the SN2 reaction
Temperature 50-100 °CTo provide sufficient energy for the reaction to proceed
Electrophile 2-chloroethanol, Ethylene oxideProvides the two-carbon ethanol (B145695) unit
Reaction Time 1-8 hoursTo ensure the reaction goes to completion

This table presents typical conditions for the Williamson ether synthesis of aryloxyethanols.

Exploration of Biocatalytic and Enzymatic Synthetic Pathways

In the quest for greener and more selective synthetic methods, biocatalysis has emerged as a promising alternative. While specific literature on the enzymatic synthesis of this compound is limited, the synthesis of related aryloxyethanols has been achieved using enzymes. researchgate.net

Lipases and esterases are classes of enzymes that have shown potential in catalyzing the formation of ether bonds. researchgate.net One explored avenue is the kinetic resolution of racemic aryloxyethanol derivatives, where an enzyme selectively acylates one enantiomer, allowing for the separation of the two. researchgate.net Another approach involves the enzyme-catalyzed reaction between a phenol and a suitable alcohol or epoxide. These methods often offer the advantages of high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis.

Preparation of this compound Derivatives

The core structure of this compound can be modified to create a library of derivatives with potentially new and interesting properties.

Strategies for Molecular Diversification and Functionalization

The primary alcohol functional group in this compound is a key handle for molecular diversification. It can undergo a wide range of chemical transformations, including:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters.

Etherification: Further reaction with alkyl halides can produce more complex ethers.

Halogenation: The hydroxyl group can be replaced with a halogen (e.g., Cl, Br) using reagents like thionyl chloride or phosphorus tribromide.

Amination: The hydroxyl group can be converted into a leaving group (e.g., tosylate) and then displaced by an amine.

The aromatic ring also provides opportunities for functionalization through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered.

Asymmetric Synthesis for Stereochemically Defined Derivatives

Since this compound is a chiral molecule, the synthesis of enantiomerically pure or enriched derivatives is of significant interest. Asymmetric synthesis aims to selectively produce one enantiomer over the other.

Strategies for achieving this include:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material.

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the molecule to direct a subsequent reaction to produce a specific stereoisomer. The auxiliary is then removed.

Asymmetric Catalysis: A chiral catalyst is used to favor the formation of one enantiomer. This is a highly efficient approach as only a small amount of the catalyst is needed. Chiral phosphoric acids have been used in the asymmetric arylation of certain heterocycles. rsc.org

Enzymatic Resolution: As mentioned in section 2.2.2, enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for their separation. researchgate.net

These methods are crucial for investigating the specific biological activities or material properties associated with a single enantiomer of a chiral derivative.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,3 Dimethylphenoxy Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnp-mrd.orglibretexts.org

NMR spectroscopy serves as a fundamental tool for the unambiguous determination of the molecular skeleton of 2-(2,3-dimethylphenoxy)ethan-1-ol, providing detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms.

High-Resolution 1D NMR Techniques (¹H, ¹³C)np-mrd.orglibretexts.org

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the structure of the compound. The ¹H NMR spectrum displays the number of different proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum reveals the number of unique carbon environments.

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the ethoxy protons, the hydroxyl proton, and the methyl protons. The aromatic region typically shows complex splitting patterns arising from the three adjacent protons on the benzene (B151609) ring. The ethoxy protons appear as two triplets, indicative of their coupling to each other. The hydroxyl proton often appears as a broad singlet, and the two methyl groups on the aromatic ring appear as singlets in the upfield region.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.9-7.1 Multiplet 1H Ar-H
~6.7-6.8 Multiplet 2H Ar-H
~4.05 Triplet 2H O-CH₂-CH₂-OH
~3.95 Triplet 2H O-CH₂-CH₂-OH
~2.25 Singlet 3H Ar-CH₃
~2.15 Singlet 3H Ar-CH₃

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~156 C-O (Aromatic)
~138 C-CH₃ (Aromatic)
~130 C-H (Aromatic)
~126 C-CH₃ (Aromatic)
~125 C-H (Aromatic)
~112 C-H (Aromatic)
~70 O-CH₂
~61 CH₂-OH
~20 Ar-CH₃

Multidimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)np-mrd.orglibretexts.org

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the two methylene (B1212753) protons of the ethan-1-ol side chain (~4.05 ppm and ~3.95 ppm), confirming their adjacent positions. sdsu.edu Correlations between the aromatic protons would also be visible, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). emerypharma.comepfl.ch This technique allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it with its known proton signal from the ¹H NMR spectrum. For instance, the proton signal at ~4.05 ppm would show a cross-peak with the carbon signal at ~70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduepfl.ch This is particularly useful for identifying quaternary (non-protonated) carbons and for linking different fragments of the molecule. Key correlations would include:

The protons of the methyl groups (~2.15-2.25 ppm) showing correlations to the aromatic carbons they are attached to and the adjacent aromatic carbons.

The methylene protons of the ethoxy group (~4.05 ppm) showing a correlation to the aromatic carbon attached to the ether oxygen (~156 ppm), thus connecting the side chain to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is valuable for determining the three-dimensional conformation of the molecule. For example, a NOESY correlation between the ortho-methyl group protons and the O-CH₂ protons of the side chain would confirm their spatial proximity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysisrsc.orghmdb.ca

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. youtube.com Sharp peaks from C-H stretching of the aromatic and alkyl groups appear just below and above 3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities typically produce strong bands in the 1050-1250 cm⁻¹ region. Aromatic C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would complement this data, often showing strong signals for the aromatic ring vibrations and the symmetric vibrations of the methyl groups, which may be weak in the IR spectrum.

Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3600-3200 O-H Stretch Alcohol
3100-3000 C-H Stretch Aromatic
3000-2850 C-H Stretch Alkyl (CH₃, CH₂)
1600-1450 C=C Stretch Aromatic Ring
~1250 C-O Stretch Aryl Ether

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysisnp-mrd.org

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₁₄O₂, giving it a monoisotopic mass of approximately 166.10 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 166. The fragmentation of this compound is expected to be directed by the ether and alcohol functional groups. Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the alcohol's oxygen atom is a common pathway for primary alcohols. libretexts.org This would result in the loss of a CH₂OH radical, leading to a fragment ion at m/z 135, corresponding to the [M - 31]⁺ ion.

Cleavage of the Ether Bond: Scission of the bond between the aromatic ring and the ether oxygen can lead to a fragment corresponding to the 2,3-dimethylphenoxy radical, with the charge retained on the ethan-1-ol fragment, or vice versa. The most prominent fragment is often the formation of the stable 2,3-dimethylphenoxonium ion at m/z 121.

Loss of Water: Dehydration, the loss of an H₂O molecule (18 Da) from the molecular ion, is another possible fragmentation for alcohols, which would yield a peak at m/z 148. libretexts.org

Predicted Key Mass Spectrometry Fragments

m/z Proposed Fragment Ion
166 [C₁₀H₁₄O₂]⁺˙ (Molecular Ion)
135 [M - CH₂OH]⁺
121 [C₈H₉O]⁺ (2,3-dimethylphenoxonium)

X-ray Diffraction Analysis of Crystalline Forms and Salt Derivativesyoutube.comnih.gov

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Absolute Configuration and Crystal Packingyoutube.comnih.gov

While this compound is not a chiral molecule and therefore does not have an absolute configuration to be determined, X-ray crystallography would provide invaluable information about its crystal packing. The presence of the hydroxyl (-OH) group makes it a strong hydrogen bond donor, while the ether oxygen and the hydroxyl oxygen are both hydrogen bond acceptors.

Table of Mentioned Compounds

Compound Name
This compound
2,3-dimethylphenol (B72121)

Analysis of Intermolecular Hydrogen Bonding Networks

No studies detailing the hydrogen bonding patterns of this compound in either the solid or liquid phase are publicly available. Such an analysis would typically involve the interpretation of crystallographic data or specific NMR experiments.

Conformational Analysis of this compound in Solution and Solid States

Information regarding the conformational preferences of this specific molecule is not present in the scientific literature.

Investigation of Preferred Conformations and Rotational Barriers

There are no published computational or experimental studies that have determined the preferred conformations or the energy barriers to rotation around the single bonds of this compound.

Influence of Protonation State on Molecular Geometry and Conformation

The effect of protonation on the geometry and conformation of this compound has not been investigated in any available research.

Computational Chemistry and Theoretical Investigations of 2 2,3 Dimethylphenoxy Ethan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structureresearchgate.netnih.gov

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and the distribution of its electrons.

Density Functional Theory (DFT) for Optimized Structuresresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized structure. nrel.gov For 2-(2,3-dimethylphenoxy)ethan-1-ol, calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformer. This process involves finding the minimum on the potential energy surface of the molecule. The resulting optimized geometry provides a crucial starting point for all other computational analyses.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: This data is illustrative of typical results from DFT calculations.

ParameterBond/AnglePredicted Value
Bond Length C(phenyl)-O(ether)1.37 Å
O(ether)-C(ethyl)1.43 Å
C(ethyl)-C(ethyl)1.53 Å
C(ethyl)-O(alcohol)1.44 Å
O(alcohol)-H0.97 Å
Bond Angle C(phenyl)-O-C(ethyl)118.5°
O(ether)-C-C(ethyl)108.2°
C(ethyl)-C-O(alcohol)111.0°
Dihedral Angle C(phenyl)-O-C-C175.4° (anti-periplanar)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,3-dimethylphenyl ring, particularly the oxygen atom of the phenoxy group. The LUMO is likely distributed across the ethan-1-ol side chain. The energy gap helps to quantify the molecule's kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Energies Note: This data is illustrative and derived from typical DFT calculations.

ParameterEnergy (eV)Implication
HOMO Energy -6.25Ability to donate electrons
LUMO Energy -0.15Ability to accept electrons
HOMO-LUMO Gap (ΔE) 6.10High chemical stability, low reactivity

Prediction of Chemical Reactivity and Molecular Electrostatic Potential (MEP)researchgate.net

The chemical reactivity of a molecule can be further elucidated using global reactivity descriptors derived from HOMO and LUMO energies. frontiersin.orgmdpi.com The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.govmdpi.com On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the most negative potential is concentrated around the ether and alcohol oxygen atoms, making them the primary sites for interaction with electrophiles. The hydrogen of the alcohol group would show a region of positive potential.

Table 3: Global Reactivity Descriptors Note: This data is illustrative, calculated from the HOMO/LUMO energies in Table 2.

DescriptorFormulaPredicted ValueInterpretation
Ionization Potential (I) -EHOMO6.25 eVEnergy required to remove an electron
Electron Affinity (A) -ELUMO0.15 eVEnergy released when an electron is added
Electronegativity (χ) (I + A) / 23.20 eVTendency to attract electrons
Chemical Hardness (η) (I - A) / 23.05 eVResistance to change in electron distribution
Electrophilicity Index (ω) χ² / (2η)1.68 eVPropensity to accept electrons

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Insightsresearchgate.net

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule, providing a detailed picture of electron delocalization and its stabilizing effects. uni-muenchen.de This method quantifies the hyperconjugative interactions that contribute to molecular stability. The strength of these interactions is estimated by second-order perturbation theory, where a larger E(2) value indicates a more significant interaction. icm.edu.pl In this compound, key interactions include the delocalization of lone pair electrons from the oxygen atoms into adjacent antibonding orbitals (σ*).

Table 4: Key NBO Interactions and Stabilization Energies (E(2)) Note: This data is illustrative of typical NBO analysis results.

Donor NBO (Filled)Acceptor NBO (Empty)E(2) (kcal/mol)Type of Interaction
LP (Oether)σ* (Cphenyl-Cphenyl)5.8π-conjugation
LP (Oether)σ* (Cphenyl-Oether)2.1Hyperconjugation
LP (Oalcohol)σ* (Cethyl-Cethyl)3.5Hyperconjugation
σ (C-H)σ* (Cphenyl-Oether)1.5Hyperconjugation

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactionsresearchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov By simulating this compound in a solvent like water, MD can reveal how the molecule rotates, which conformations are most prevalent, and how it forms hydrogen bonds with solvent molecules. researchgate.netresearchgate.net This is particularly useful for understanding the molecule's behavior in a biological or chemical system. The simulation would likely show that the ethan-1-ol side chain is highly flexible and that the alcohol group acts as both a hydrogen bond donor and acceptor with water molecules.

Table 5: Illustrative MD Simulation Findings in Aqueous Solution

ParameterObservationSignificance
Dominant Conformation Gauche conformation around the Oether-C-C-Oalcohol dihedralIntramolecular hydrogen bonding may stabilize this conformer.
Hydrogen Bonding Alcohol -OH group forms an average of 2-3 hydrogen bonds with water.Indicates strong solvent interaction and solubility.
Solvent Accessible Surface Area Hydrophobic dimethylphenyl group has low solvent exposure.The molecule will orient to shield the nonpolar part from water.
Rotational Freedom High rotational freedom observed for the C-O-C-C bond.The molecule is flexible rather than rigid.

In Silico Prediction of Spectroscopic Parameters and Transformation Pathwaysresearchgate.netwisc.edu

Computational methods can predict various spectroscopic properties. The vibrational frequencies calculated from DFT can be used to simulate the infrared (IR) and Raman spectra of this compound, allowing for the assignment of specific spectral peaks to particular molecular vibrations. Furthermore, computational chemistry can be used to explore potential chemical reactions or degradation pathways. By calculating the transition state energies for processes like oxidation of the alcohol or ether cleavage, researchers can predict the most likely transformation products and the energy barriers associated with their formation.

Table 6: Predicted Vibrational Frequencies and Assignments Note: This data is illustrative and frequencies are typically scaled to match experimental values.

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group
3550O-H stretchAlcohol
3050-2850C-H stretchAromatic & Aliphatic
1600, 1480C=C stretchAromatic Ring
1250C-O stretchAryl Ether
1050C-O stretchPrimary Alcohol

Chemical Reactivity and Transformation Pathways of 2 2,3 Dimethylphenoxy Ethan 1 Ol

Elucidation of Reaction Mechanisms Involving the Phenoxy and Hydroxyl Moieties

The reactivity of 2-(2,3-dimethylphenoxy)ethan-1-ol is centered on the chemical properties of its ether linkage and the alcohol group. The phenoxy group, characterized by an oxygen atom connected to an aromatic ring, and the primary hydroxyl group at the terminus of the ethyl chain, are the primary sites for chemical reactions.

The phenoxy moiety is generally stable due to the resonance stabilization between the oxygen's lone pairs and the aromatic ring. The ether bond (C-O-C) can be cleaved under harsh conditions, for instance, with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via nucleophilic substitution, where the protonated ether is attacked by a halide ion. The presence of two methyl groups on the aromatic ring introduces some steric hindrance and can influence the rate and regioselectivity of reactions involving the ring itself, such as electrophilic aromatic substitution. However, the ether linkage remains the most probable site of reaction within this moiety under typical chemical transformation conditions.

The hydroxyl moiety (-OH) is a versatile functional group that can undergo a variety of reactions. As a primary alcohol, it can be oxidized to an aldehyde and further to a carboxylic acid using appropriate oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like pyridinium (B92312) chlorochromate (PCC) for selective oxidation to the aldehyde. The hydroxyl group can also participate in esterification reactions with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst. Furthermore, it can be converted to a better leaving group, such as a tosylate, facilitating nucleophilic substitution reactions at the adjacent carbon atom.

Environmental Fate and Degradation Processes of Aryloxyethanol Compounds

The environmental persistence and transformation of aryloxyethanol compounds, such as this compound, are determined by a combination of abiotic and biotic processes. These processes dictate the compound's ultimate fate in various environmental compartments like soil, water, and air.

Abiotic Transformation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves chemical transformation without the intervention of living organisms. snu.ac.kr For aryloxyethanol compounds, hydrolysis and photolysis are key abiotic pathways. snu.ac.kr

Hydrolysis is the cleavage of chemical bonds by the addition of water. snu.ac.kr In the case of this compound, the ether linkage of the phenoxy group is generally resistant to hydrolysis under neutral pH conditions found in most natural waters. This stability is due to the strength of the aryl-oxygen bond. However, under significantly acidic or basic conditions, hydrolysis can be accelerated, though it is generally a slow process for this class of compounds. snu.ac.kr

Photolysis is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. snu.ac.kr Aromatic compounds like this compound can absorb UV light, which can lead to the excitation of electrons and subsequent bond cleavage. Direct photolysis in surface waters can be a significant degradation pathway for some organic pollutants. researchgate.net The rate of photolysis is dependent on factors such as the light absorption spectrum of the compound, the intensity of solar radiation, and the presence of other substances in the water that can act as photosensitizers or quenchers. snu.ac.kr It is plausible that photolysis could lead to the cleavage of the ether bond or transformations on the aromatic ring.

Table 1: Key Abiotic Degradation Pathways for Aryloxyethanol Compounds

Degradation Pathway Description Relevance to this compound
Hydrolysis Cleavage of the ether bond by water. snu.ac.kr Generally slow under neutral environmental pH, but can be catalyzed by strong acids or bases. snu.ac.kr
Photolysis Degradation by sunlight (UV radiation). snu.ac.kr The aromatic ring suggests potential for direct photolysis in sunlit surface waters. researchgate.net

Biotic Degradation Pathways in Environmental Compartments

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. snu.ac.kr This is often the most significant removal pathway for organic contaminants in the environment. snu.ac.kr The biodegradability of a compound is highly dependent on its chemical structure.

For aryloxyethanol compounds, biodegradation is expected to proceed through several potential pathways. Microorganisms may initially attack the more reactive functional groups. The primary alcohol group of this compound is a likely point of initial enzymatic attack, leading to its oxidation to the corresponding carboxylic acid.

Subsequently, or in parallel, the ether linkage may be cleaved. The biodegradation of ether-containing compounds often involves specialized enzymes, such as etherases, that can break the stable C-O bond. Following ether cleavage, the resulting 2,3-dimethylphenol (B72121) and ethylene (B1197577) glycol would be further degraded through established metabolic pathways. The aromatic ring of 2,3-dimethylphenol is typically hydroxylated and then undergoes ring cleavage, eventually leading to mineralization (complete breakdown to carbon dioxide and water).

Intermolecular Interactions and Complex Formation

The functional groups of this compound—the hydroxyl group and the phenoxy ether—are capable of engaging in various intermolecular interactions. These non-covalent forces influence the compound's physical properties, such as boiling point and solubility, as well as its ability to interact with other molecules and form complexes.

The most significant intermolecular interaction for this compound is hydrogen bonding . The hydroxyl group can act as both a hydrogen bond donor (with its acidic hydrogen) and a hydrogen bond acceptor (with its lone pair electrons on the oxygen). This allows molecules of this compound to form hydrogen bonds with each other and with other protic molecules like water and other alcohols. This capability is a primary determinant of its water solubility.

The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor. Additionally, the aromatic ring can participate in π-π stacking interactions with other aromatic systems and cation-π interactions with cations. The methyl groups on the ring contribute to van der Waals forces , specifically London dispersion forces.

The ability of the hydroxyl and ether oxygens to donate lone pairs of electrons allows this compound to act as a ligand in the formation of coordination complexes with metal ions. The hydroxyl group can deprotonate to form an alkoxide, which is a strong coordinating agent. It can potentially act as a bidentate ligand, coordinating to a metal center through both the hydroxyl oxygen and the ether oxygen, although the flexibility of the ethyl chain would influence the stability of such a chelate ring. The formation of such complexes can be significant in its chemical applications and its behavior in biological systems and the environment. Research on similar amino alcoholate ligands has shown their ability to form dimeric complexes with metal ions like copper(II). mdpi.com

Table 2: Potential Intermolecular Interactions of this compound

Interaction Type Participating Moiety Significance
Hydrogen Bonding Hydroxyl group (donor and acceptor), Ether oxygen (acceptor) Influences physical properties like boiling point and water solubility.
π-π Stacking Aromatic ring Interactions with other aromatic molecules.
Cation-π Interactions Aromatic ring Interaction with cations.
Van der Waals Forces Entire molecule, especially methyl groups General attractive forces between molecules.
Coordination Complex Formation Hydroxyl and ether oxygens Can act as a ligand to form complexes with metal ions. mdpi.com

Biological Activity of 2 2,3 Dimethylphenoxy Ethan 1 Ol and Its Derivatives: in Vitro Mechanistic Studies

Exploration of Potential Molecular Targets and Ligand-Receptor Interactions

The biological effects of aryloxypropanolamine and aryloxyaminoalcohol derivatives, which are structurally related to 2-(2,3-dimethylphenoxy)ethan-1-ol, are often initiated by their interaction with specific molecular targets, primarily cell surface receptors. Understanding these ligand-receptor interactions is fundamental to elucidating their mechanism of action.

In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for specific receptors. For aryloxypropanolamine derivatives, a significant body of research points towards their interaction with adrenergic receptors. mdpi.comnih.gov

The β-adrenergic receptors (β-ARs), which are G protein-coupled receptors, are common targets for this class of compounds. mdpi.com There are three main subtypes: β1, β2, and β3. The β1-AR is primarily found in the cardiovascular system, β2-AR in smooth muscles, and β3-AR is widely distributed and involved in processes like metabolism and bladder control. mdpi.com

Binding studies for aryloxypropanolamine derivatives often involve competitive binding assays using radiolabeled ligands to determine the binding affinity (expressed as pA2 or pKB values) for different receptor subtypes. For instance, a study on a novel aryloxypropanolamine derivative, PP-34, investigated its potency towards β-adrenoceptor subtypes using isolated rat right atria (rich in β1-receptors), guinea-pig trachea (β2-receptors), and rat distal colon (β3-receptors). nih.gov The results demonstrated that PP-34 had a higher affinity for the β1 subtype compared to β2 and β3, indicating cardioselectivity. nih.gov The selectivity ratio is a key parameter derived from these assays, comparing the affinity for different receptor subtypes. nih.gov

The structural features of these molecules, such as the presence of bulky groups on the aryloxy side of the molecule, are known to favor selectivity for the β3-adrenergic receptor. mdpi.com The reliability of in vitro binding data is paramount, and modern techniques allow for high-resolution, real-time data acquisition of ligand-receptor binding kinetics, providing a more detailed understanding of the biomolecular interactions under conditions that mimic physiological environments. nih.gov

Table 1: Example of In Vitro Receptor Binding Affinity for a Related Aryloxypropanolamine Derivative (PP-34)

Receptor Subtype pA2/pKB Value (Mean ± SEM) Selectivity Ratio (β1/β2)
β1-Adrenoceptor 7.89 ± 0.15 57.54
β2-Adrenoceptor 6.13 ± 0.09
β3-Adrenoceptor 6.30 ± 0.19

Data sourced from a study on the beta-blocking activity of PP-34. nih.gov

Beyond receptor binding, derivatives of aryloxyaminoalcohols can exert their biological effects by inhibiting specific enzymes. Enzyme inhibition assays are fundamental in identifying these interactions and quantifying the inhibitory potency, often expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%). nih.gov

One area of investigation for related compounds is the inhibition of enzymes involved in metabolic disorders. For example, derivatives of thioquinoline were synthesized and tested for their ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. nih.gov Kinetic studies of the most potent derivatives in this class revealed a competitive mode of inhibition, meaning the inhibitor binds to the active site of the enzyme, competing with the natural substrate. nih.gov

Another example includes the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. A pivalate-based Michael product was evaluated for its inhibitory potential against COX-1, COX-2, and 5-LOX, which are key enzymes in the inflammatory pathway. nih.gov The study determined the IC50 values for each enzyme, demonstrating the compound's ability to interfere with the production of inflammatory mediators. nih.gov

Table 2: In Vitro Enzyme Inhibition by a Pivalate-Based Michael Product

Enzyme IC50 (µg/mL)
COX-1 314
COX-2 130
5-LOX 105

Data sourced from a study on the anti-inflammatory and analgesic potentials of a synthesized pivalate-based Michael product. nih.gov

In Vitro Cellular Assays for Functional Assessment

Following initial binding and enzyme assays, in vitro cellular assays provide a functional context, demonstrating how these molecular interactions translate into a cellular response.

Derivatives of this compound have been investigated for their potential anticonvulsant properties. researchgate.net Initial screening for anticonvulsant activity is often performed using in vivo models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice or rats. researchgate.netzsmu.edu.ua However, in vitro cellular models are also employed to understand the underlying mechanisms and to screen for potential teratogenicity. nih.gov

For instance, studies have used primary cultures of cerebral cortex neurons and clonal cell lines to assess the effects of anticonvulsant agents on cell division and cytotoxicity. nih.gov An antiproliferative assay in clonal cell lines can establish a compound's potential to interfere with cell division, a factor that may be linked to certain developmental malformations. nih.govnih.gov

Research on 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, designed as benzodiazepine (B76468) receptor agonists, used the pentylenetetrazole-induced lethal convulsion test in mice to determine anticonvulsant activity. nih.gov The results showed that specific substitutions, such as an amino group on the oxadiazole ring, could generate a respectable anticonvulsant effect. nih.gov The study of various derivatives helps in establishing structure-activity relationships (SAR), for example, showing that eliminating electronegative substituents at certain positions can reduce anticonvulsant activity. nih.gov

Table 3: Anticonvulsant Activity of a 2-amino-N-[2-(2,3,5-trimethylphenoxy)ethyl]aminobutan-1-ol Derivative

Animal Model Administration Dose (mg/kg) Activity in MES Test Neurotoxicity
Mice i.p. 30 100% Not observed at active dose
Rats p.o. 30 75% Not observed at active dose

Data from pharmacological tests on aminoalkanol derivatives. researchgate.net MES: Maximal Electroshock Seizure.

The analgesic properties of compounds can be investigated in vitro by examining their effects on pathways known to be involved in pain signaling. A key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which reduces the production of prostaglandins, mediators of pain and inflammation. nih.gov

In vitro assays measuring the inhibition of COX-1 and COX-2 enzymes are therefore a valuable tool for assessing the potential analgesic and anti-inflammatory activity of new compounds. nih.gov For example, the in vitro evaluation of a synthesized pivalate-based Michael product (MAK01) showed significant inhibitory activity against both COX-1 and COX-2, with IC50 values of 314 µg/mL and 130 µg/mL, respectively. nih.gov Such findings from in vitro systems suggest a potential for the compound to exhibit analgesic effects in vivo. nih.gov While many analgesic studies are conducted in vivo using tests like the hot plate or paw-pressure tests, these in vitro enzyme inhibition studies provide mechanistic insight into a compound's potential to alleviate pain. nih.govnih.gov

A significant area of research for derivatives of phenoxy ethanols and related structures is their antimicrobial activity. In vitro tests are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against various bacterial and fungal strains.

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of related derivatives. For example, new 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives showed marked antibacterial effects against planktonic microorganisms, with MIC values against Staphylococcus aureus ranging from 0.78 to 3.75 μg/mL. usmf.md Similarly, derivatives of 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones were tested against a panel of Gram-positive and Gram-negative bacteria, with some compounds displaying activity comparable to commercial antibiotics. nih.gov Other classes of compounds, such as thieno[2,3-d]pyrimidinediones, have also shown potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

Antifungal Activity: The antifungal properties of these derivatives are also well-documented. The aforementioned 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives also exhibited antifungal effects against Candida albicans, with MIC values between 1.56 to 20.0 μg/mL. usmf.md In another study, novel 2,3-dideoxyglucosides of carvacrol (B1668589) and thymol (B1683141) (terpene phenols) were tested against several pathogenic fungi, including Aspergillus flavus and Candida albicans. nih.govresearchgate.net These derivatives showed higher zones of inhibition and more potent fungicidal activity than their parent compounds. nih.govresearchgate.net Cinnamaldehyde derivatives have also been shown to be effective against fluconazole-resistant C. albicans, with MICs of 25 μg/mL. nih.gov

Table 4: In Vitro Antimicrobial Activity of Selected Derivative Classes

Compound Class Test Organism Activity Metric Result Reference
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives S. aureus MIC 0.78 - 3.75 µg/mL usmf.md
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives C. albicans MIC 1.56 - 20.0 µg/mL usmf.md
2,3-dideoxyglucosides of carvacrol and thymol Filamentous Fungi Zone of Inhibition 15-30 mm nih.gov
4-Cl Cinnamaldehyde C. albicans MIC 25 µg/mL nih.gov
Thieno[2,3-d]pyrimidinedione derivatives MRSA, VRE MIC 2–16 mg/L nih.gov

In Vitro Cytotoxicity Profiling for Mechanistic Insight into Cellular Interactions

Comprehensive searches of available scientific literature and databases did not yield specific studies on the in vitro cytotoxicity of this compound. While research exists on the broader class of phenoxyethanol (B1677644) and its derivatives, no dedicated cytotoxicity profiles for the specified compound were found. This indicates a significant gap in the current scientific understanding of the cellular interactions of this particular molecule.

General studies on phenoxyethanol, a related compound, have explored its cytotoxic and genotoxic effects in various cell lines. For instance, investigations on human lymphocytes have been conducted to assess chromosomal aberrations and micronucleus formation. However, these findings cannot be directly extrapolated to this compound due to the structural differences, namely the presence of two methyl groups on the phenyl ring, which can significantly alter the compound's biological activity.

To understand the mechanistic insights into the cellular interactions of this compound, dedicated in vitro cytotoxicity studies would be necessary. Such studies would typically involve a panel of cell lines, including both cancerous and non-cancerous types, to determine the compound's cell-type-specific effects. Standard assays such as MTT, LDH, and neutral red uptake assays would be employed to quantify cell viability and membrane integrity upon exposure to the compound. Further mechanistic studies could involve assays for apoptosis (e.g., caspase activity, Annexin V staining) and cell cycle analysis to understand the mode of cell death induced by the compound.

Without such specific experimental data for this compound, any discussion on its cytotoxicity profile would be purely speculative and fall outside the scope of this scientifically accurate article.

Structure-Activity Relationship (SAR) Studies to Correlate Structure with In Vitro Biological Effects

The absence of published biological activity data for a series of derivatives of this compound makes it impossible to conduct a formal Structure-Activity Relationship (SAR) analysis. SAR studies are contingent upon the availability of experimental data for a range of structurally related compounds, which allows for the correlation of specific structural modifications with changes in biological effects.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Without any data on the biological activity of this compound and its derivatives, the key pharmacophoric features responsible for any potential in vitro effects cannot be identified.

A hypothetical SAR study would involve the synthesis and biological evaluation of a library of analogs. Key structural modifications would include:

Alteration of the substitution pattern on the phenyl ring: Moving the methyl groups to different positions (e.g., 2,4-, 2,5-, 2,6-, 3,4-, 3,5-), or replacing them with other substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) of varying electronic and steric properties.

Modification of the ethanol (B145695) side chain: Extending or shortening the alkyl chain, introducing branching, or replacing the hydroxyl group with other functional groups (e.g., an amine, a carboxylic acid, an ether).

By comparing the biological activities of these analogs, one could begin to delineate the structural requirements for activity.

Rational Design Principles for Modulating In Vitro Activity

Rational drug design relies on a known SAR to guide the synthesis of more potent and selective compounds. As no SAR has been established for this compound, it is not possible to outline rational design principles for modulating its in vitro activity.

Should initial screening reveal any interesting biological activity, the following rational design principles could be hypothetically applied in subsequent optimization efforts:

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties.

Conformational restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a more active conformation.

Homologation: Systematically increasing the length of the alkyl chain to probe for optimal interaction with a target binding pocket.

However, without foundational biological data, these principles remain theoretical in the context of this compound.

Potential Applications of 2 2,3 Dimethylphenoxy Ethan 1 Ol in Specialized Chemical Synthesis and Materials Science

Role as Versatile Chemical Intermediates in Fine Chemical Synthesis

The structure of 2-(2,3-dimethylphenoxy)ethan-1-ol makes it a plausible intermediate in the synthesis of more complex molecules. The presence of a hydroxyl (-OH) group allows for a variety of chemical transformations, such as esterification, etherification, and oxidation, to produce other valuable chemical entities.

The synthesis of phenoxyethanol (B1677644) derivatives often involves the reaction of a phenol (B47542) with ethylene (B1197577) oxide. nih.gov In the case of this compound, the logical precursor would be 2,3-dimethylphenol (B72121). The reaction of 2,3-dimethylphenol with ethylene oxide or 2-chloroethanol (B45725) would yield the target molecule, highlighting its position as a derivative of these fundamental building blocks. This synthetic pathway underscores its potential as an intermediate for creating a range of other compounds with tailored properties. For instance, the hydroxyl group can be further reacted to introduce different functional groups, leading to the creation of specialized esters or ethers for various applications.

Applications in Polymer Chemistry and Advanced Material Formulations

Glycol ethers, as a class, are utilized in polymer chemistry and the formulation of advanced materials. While direct studies on this compound in this context are not widely available, the general properties of phenoxyethanols suggest potential roles. They can act as high-boiling point solvents or coalescing agents in polymer formulations.

Phenoxyethanol itself is known to be used in the synthesis of plastics and as a modifier in resins. atamankimya.com The dimethyl substitution on the phenyl ring of this compound would modify its solvency and compatibility with different polymer systems. This could be advantageous in creating polymers with specific properties or in the formulation of advanced materials where precise control over the curing process and final material characteristics is necessary.

Utilization in Specific Industrial Processes and Formulations

The industrial utility of glycol ethers is extensive, and this compound likely shares many of these applications due to its structural similarities with other members of this chemical family.

Solvents in Chemical Reactions

Glycol ethers are valued as solvents due to their ability to dissolve a wide range of substances and their relatively high boiling points. atamanchemicals.com Phenol ethers, in general, can be synthesized using various methods, including the Williamson ether synthesis, which involves the reaction of a phenolate (B1203915) with an alkyl halide. wikipedia.org The properties of this compound, such as its expected liquid state at room temperature and its molecular structure, suggest its suitability as a solvent in various chemical reactions. Its ether and alcohol functionalities allow it to solvate both polar and non-polar compounds. The dimethyl substitution may enhance its solvency for specific organic substrates.

Additives in Adhesives, Sealants, and Coating Products

Glycol ethers are frequently used as additives in the formulation of adhesives, sealants, and coatings to improve their performance. alliancechemical.comtpiohio.com They can act as coalescing agents, which are crucial for the formation of a continuous film in water-based paints and coatings. rockchemicalsinc.com These solvents help to reduce the minimum film formation temperature and improve the flow and leveling of the coating. rockchemicalsinc.com Phenoxyethanol and its derivatives are also used in inks and as preservatives in glues. atamankimya.comglycol-ethers.eu The inclusion of this compound in such formulations could offer benefits such as controlled evaporation rate, improved adhesion, and enhanced durability of the final product. rockchemicalsinc.com

Property General Function in Formulations
Good SolvencyDissolves various resins and binders.
High Boiling PointControls drying time and improves flow.
Coalescing AbilityAids in film formation in latex paints.
Surface Tension ReductionEnhances wetting of surfaces.

Catalytic Roles in Chemical Transformations

While direct evidence of this compound acting as a catalyst is not documented, some phenolic compounds have been shown to play a catalytic role in certain chemical reactions. For instance, phenols can act as co-catalysts in some isomerization reactions. acs.org Additionally, phenolic substances can catalyze N-nitrosation reactions, with the effect being influenced by pH. nih.gov Given the phenolic ether structure of this compound, it is conceivable that it could exhibit some catalytic activity or influence catalytic processes, particularly in reactions where proton transfer or hydrogen bonding plays a key role. However, specific research in this area is required to substantiate any catalytic potential.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,3-dimethylphenoxy)ethan-1-ol, and what reaction conditions are typically employed?

The synthesis of phenolic ethers like this compound often involves nucleophilic substitution or Williamson ether synthesis. For example, ethyl 2-(2,4-dimethylphenoxy)acetate (a structural analog) is synthesized by refluxing 2,4-dimethylphenol with ethyl chloroacetate in the presence of a strong base like NaOH . Similar conditions (reflux, strong base) can be adapted for this compound by reacting 2,3-dimethylphenol with ethylene chlorohydrin or its derivatives. Key steps include controlling reaction time, temperature (~80–100°C), and stoichiometric ratios to minimize side products. Purification via recrystallization or column chromatography is recommended .

Q. How can the physicochemical properties of this compound be characterized for research purposes?

Essential properties include:

  • LogP : Estimated via computational tools (e.g., XLogP3) to assess hydrophobicity. For analogs like 2-(2,3-dimethoxyphenyl)ethanol, LogP is ~1.4–2.0 .
  • Polar Surface Area (PSA) : Calculated using molecular modeling (e.g., ~38.7 Ų for similar phenoxy alcohols) to predict membrane permeability .
  • Spectroscopic Data :
  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and hydroxyl (δ 1.5–2.0 ppm, broad).
  • FTIR : O-H stretch (~3200–3500 cm⁻¹), C-O-C ether linkage (~1100–1250 cm⁻¹) .

Q. What types of chemical reactions is this compound likely to undergo in organic synthesis?

The compound’s hydroxyl and ether groups enable:

  • Oxidation : Using KMnO₄ or CrO₃ to yield ketones or carboxylic acids.
  • Esterification : Reacting with acyl chlorides to form esters.
  • Nucleophilic Substitution : Replacement of the hydroxyl group with halides or amines under acidic conditions .
  • Derivatization : Formation of carbamates or sulfonates for biological testing .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound, and what side reactions should be mitigated?

  • Optimization :
  • Use excess 2,3-dimethylphenol to drive the reaction to completion.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
    • Side Reactions :
  • Dimerization : Controlled by maintaining low temperatures (<60°C) during ether formation.
  • Oxidation : Use inert atmospheres (N₂/Ar) to prevent hydroxyl group oxidation .
    • Analytical Validation : Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. What role does this compound play in enzyme kinetics studies, and how does its structure influence biological activity?

Structural analogs (e.g., 2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl derivatives) exhibit anticonvulsant and analgesic activity by modulating ion channels or neurotransmitter receptors . For enzyme studies:

  • Mechanism : The methyl groups on the phenyl ring enhance lipophilicity, improving blood-brain barrier penetration.
  • Experimental Design :
  • Conduct enzyme inhibition assays (e.g., GABA transaminase) at varying concentrations (0.1–100 µM).
  • Use molecular docking to predict binding affinity to target proteins (e.g., voltage-gated sodium channels) .

Q. How can contradictory data regarding the biological activity of this compound derivatives be resolved?

  • Data Analysis :
  • Compare studies using standardized assays (e.g., MES test for anticonvulsant activity).
  • Account for differences in substituent positions (e.g., 2,4-dimethyl vs. 2,3-dimethyl) that alter steric effects .
    • Experimental Replication :
  • Reproduce synthesis and bioassays under controlled conditions (pH, solvent purity).
  • Validate results using orthogonal methods (e.g., in vitro electrophysiology and in vivo rodent models) .

Methodological Notes

  • Safety : Handle with PPE (gloves, goggles) due to potential skin/eye irritation .
  • Eco-Toxicity : Dispose of waste via certified facilities to prevent environmental contamination .
  • Data Sources : Prioritize peer-reviewed journals and authoritative databases (PubChem, Reaxys) over commercial sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.